molecular formula C22H28BrNO B171918 Bromadol CAS No. 108914-87-0

Bromadol

Cat. No.: B171918
CAS No.: 108914-87-0
M. Wt: 402.4 g/mol
InChI Key: PRSUTWWKYIVBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromadol (BDPC) is a fully synthetic opioid analgesic with an arylcyclohexylamine chemical structure, originally developed in the 1970s by the Upjohn Company . It is an extremely potent compound, with studies indicating its activity to be several hundred times that of morphine, making it a significant subject for pharmacological research . This product is intended for research and forensic applications, such as the analysis of novel psychoactive substances (NPS) and the study of potent synthetic opioids emerging on the illicit drug market . International early warning systems actively monitor substances like bromadol, and research is crucial for developing detection methods and understanding their toxicological impact . As an analytical reference standard, it aids scientists in identifying unknown compounds in forensic casework and in conducting vital structure-activity relationship (SAR) studies. The configuration of its isomers (trans- and cis-) is critically important, as stereochemistry has a large effect on its potency and must be considered in analytical methods . WARNING: This product is classified as For Research Use Only (RUO). It is NOT intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSUTWWKYIVBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018410
Record name Bromadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77239-98-6
Record name Bromadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Purity Assessment

Established Synthetic Pathways for Bromadol

The synthesis of Bromadol typically follows a multi-step process. While a complete, detailed synthetic scheme was not fully elucidated in the provided sources, key reactions involved in the established pathways include the formation of a Grignard reagent, nucleophilic addition reactions, and acid-catalyzed cyclization. ataman-kimya.comdokumen.pubwikipedia.orgmsuniv.ac.in The synthesis of Bromadol and related analogs has been reported to utilize 1,4-benzoquinone. ataman-kimya.comwikipedia.org The Curtius rearrangement has also been employed in the synthesis of Bromadol. dokumen.pubslideshare.netedurev.inlscollege.ac.inbdu.ac.in

Grignard Reagent Formation in Bromadol Synthesis

Grignard reagents, formed by the reaction of an alkyl or aryl halide with magnesium, are highly nucleophilic species widely used in organic synthesis. dokumen.pubmsuniv.ac.in In the context of Bromadol synthesis, the formation of a Grignard reagent is a crucial step, likely involving a brominated aromatic precursor. wikipedia.orgbitchemic.com Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are commonly employed as solvents for Grignard reagent formation, as they help stabilize the reagent through coordination with the magnesium center. dokumen.pub

Nucleophilic Addition Reactions in Bromadol Elaboration

Nucleophilic addition is a fundamental reaction in organic chemistry, and in Bromadol synthesis, it is exemplified by the reaction of a Grignard reagent with a carbonyl compound. dokumen.pubmsuniv.ac.in This addition typically proceeds through a six-membered ring transition state and results in the formation of an alcohol. dokumen.pubmsuniv.ac.in This step is essential for constructing the cyclohexanol (B46403) core structure of Bromadol. wikipedia.orgbitchemic.comdokumen.pub

Acid-Catalyzed Cyclization in Bromadol Formation

The formation of the cyclohexanol ring system characteristic of Bromadol involves a cyclization step. While specific details regarding the acid catalyst and reaction conditions for Bromadol's cyclization were not extensively described in the provided information, acid-catalyzed cyclization reactions are common strategies for constructing cyclic organic molecules. This type of reaction facilitates ring closure through the activation of functional groups by an acid catalyst.

Methodological Advancements in Bromadol Synthesis

Impurity Profiling and Purification Strategies for Bromadol

Identifying and controlling impurities in chemical compounds like Bromadol is critical for ensuring their quality and suitability for intended applications, particularly in research and analytical settings. sciepub.com Few literature reports have specifically addressed the identification and purification of impurities in Bromadol. sciepub.com

Identification of Key Impurities in Bromadol Samples

Research has focused on identifying the main impurities present in commercial samples of Bromadol. 2-phenylethanol (B73330) has been identified as a significant impurity found in commercial Bromadol. sciepub.com High-Performance Liquid Chromatography (HPLC) has been utilized as a method for both the identification and quantitative analysis of 2-phenylethanol in Bromadol samples. sciepub.com Analysis of a commercial Bromadol sample using HPLC revealed that 2-phenylethanol accounted for 9.6% of the sample by weight. sciepub.com This impurity is speculated to originate from the final step of the synthesis route. sciepub.com HPLC analysis of commercial Bromadol samples has also indicated the presence of other impurity peaks, although their specific identities were not detailed in the provided information.

The quantitative analysis of 2-phenylethanol in commercial Bromadol samples by HPLC is summarized in the following table:

ImpurityMethod of AnalysisConcentration (% by weight)Origin Speculated From
2-PhenylethanolHPLC9.6Last synthesis step

Purification strategies for Bromadol have been explored to address the presence of impurities like 2-phenylethanol. Heating under vacuum has been reported as a method to successfully remove the identified 2-phenylethanol impurity, offering a straightforward approach for purifying Bromadol for potential large-scale production. sciepub.com This method involves placing the commercial Bromadol sample in a vacuum drying oven at 45°C for 12 hours. sciepub.com

Remediation Techniques for Bromadol Purity Enhancement

The purity of synthesized Bromadol is a critical factor, and various techniques are employed to enhance it. A significant challenge in achieving high purity is the presence of impurities originating from the synthesis pathway. One major impurity identified in commercial Bromadol samples is 2-phenylethanol. Analysis by high-performance liquid chromatography (HPLC) has shown that this impurity can account for a notable percentage of the product by weight, reported as 9.6% in one study.

The presence of 2-phenylethanol is attributed to the synthesis route, specifically believed to arise from the incomplete quenching of the phenethylmagnesium bromide intermediate, leading to its hydrolysis during the workup procedure.

To address the presence of 2-phenylethanol and improve Bromadol purity, several remediation techniques have been investigated. A simple yet effective method involves heating crude Bromadol under vacuum. Heating a crude sample at 45°C under vacuum (10 mbar) for 12 hours has been demonstrated to reduce the 2-phenylethanol content significantly. Following this vacuum drying process, the level of 2-phenylethanol was found to be undetectable (<0.1%) by HPLC analysis.

HPLC is a key analytical technique used for both identifying and quantifying impurities in Bromadol. A validated HPLC method utilizing an Inertsil ODS-SP column (4.6 × 250 mm, 5 μm) with a mobile phase of acetonitrile-water (50:50 v/v) has been established, allowing for baseline separation of Bromadol and 2-phenylethanol. The retention time for Bromadol was observed at approximately 17.4-17.8 minutes, while 2-phenylethanol eluted much earlier, around 4.3-4.4 minutes.

The effectiveness of vacuum drying in removing 2-phenylethanol has also been confirmed by spectroscopic methods. Post-purification ¹H-NMR analysis of the dried Bromadol sample showed the absence of characteristic impurity peaks, specifically those at δ 1.2–1.4 ppm corresponding to the methylene (B1212753) groups of 2-phenylethanol.

Recrystallization is another common purification strategy that can be applied to enhance Bromadol purity. Studies have indicated that using ethanol-water mixtures can be effective for recrystallization, with a 7:3 v/v ratio of ethanol (B145695) to water providing optimal efficiency.

While specific detailed data tables on the optimization of recrystallization conditions for Bromadol's final purity were not extensively detailed in the search results, the impact of vacuum drying on the reduction of the 2-phenylethanol impurity has been quantitatively assessed using HPLC. The following table illustrates the change in 2-phenylethanol content before and after vacuum drying based on reported HPLC analysis data.

Sample Treatment2-Phenylethanol Content (% by weight)Bromadol Purity (% by peak area)Analytical Method
Crude Commercial Sample9.695.692HPLC
Vacuum Dried (45°C, 10 mbar, 12 h)<0.195.215HPLC

Note: The Bromadol purity percentage by peak area in the vacuum-dried sample is from a specific experimental run and may vary depending on initial crude purity and other impurities present.

Other chromatographic techniques are also relevant in the synthesis and purification process of Bromadol and its intermediates. For instance, column chromatography using silica (B1680970) gel with an ethyl acetate/hexane solvent system has been employed to purify intermediates such as 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanol. Chiral chromatography is also a valuable tool, particularly for separating and assessing the purity of different stereoisomers of Bromadol, as the trans-isomer exhibits significantly higher potency than the cis-isomer. Ensuring the chiral purity of the desired isomer is crucial for accurate pharmacological evaluation and potentially for any application requiring a specific stereochemistry.

The combination of synthesis optimization to minimize impurity formation and effective remediation techniques such as vacuum drying and recrystallization, coupled with rigorous analytical methods like HPLC and NMR, are essential for obtaining high-purity Bromadol for research and other purposes.

Structure Activity Relationships Sar and Stereochemical Investigations of Bromadol and Analogues

Fundamental Principles of Bromadol's Structure-Activity Profile

Bromadol's 4-aminocyclohexanol scaffold contributes to its high affinity for the MOR. This core structure, functionalized with a bromophenyl group and a dimethylamino substituent, along with a phenylethyl side chain, is crucial for its pharmacological activity. The trans configuration of Bromadol is significantly more potent than the cis isomer, highlighting the critical role of stereochemical control. The presence of a para-bromophenyl group is noted to enhance MOR binding, while the phenethyl substituent optimizes receptor interaction.

Impact of Stereochemistry on Bromadol's Receptor Interactions

Stereochemistry plays a critical role in the activity of Bromadol, particularly at the µ-opioid receptor (MOR). The molecule contains two stereocenters.

Comparative Analysis of trans and cis Isomers of Bromadol

Studies have consistently shown that the trans-isomer of Bromadol is considerably more potent than its cis counterpart. springermedizin.de The trans-isomer has been reported to exhibit significantly higher analgesic potency compared to morphine, with some studies indicating a potency 504 times greater than morphine for the more active trans isomer. wikipedia.orgsciepub.com This difference in potency between the stereoisomers underscores the importance of the precise three-dimensional arrangement of substituents on the cyclohexanol (B46403) ring for effective receptor binding and activation. The molecular structure of the trans isomer has been found to be superimposable upon that of fentanyl, a potent synthetic opioid, which may contribute to its high potency. springermedizin.de

Halogenation Effects on Bromadol Analogues and Receptor Affinity

Halogen substitution, specifically the presence of bromine in the aryl ring of Bromadol, has been identified as a factor that enhances metabolic stability. In the context of Bromadol analogues, halogenation at the aromatic ring, such as the para-bromine, is suggested to delay metabolic degradation. Studies on related series of compounds have indicated that p-halo substitutions can optimize the ability of compounds to access analgesic receptors. sciepub.com Analogues where the para-bromine is replaced by chlorine or a methyl group have been reported to retain similar activity to Bromadol. wikipedia.org

Influence of Substituent Modifications on Bromadol's Pharmacological Activity

Modifications to the substituents on the core structure of Bromadol can significantly influence its pharmacological activity.

Aryl Ring Substitutions and Their Structure-Activity Implications

Substitutions on the aryl ring of Bromadol analogues have demonstrated varying effects on receptor interaction and activity. For instance, while p-halo substitutions appear to favor access to analgesic receptors, a meta-hydroxyl substitution has been shown to induce narcotic antagonist activity. wikipedia.orgsciepub.com This highlights how the position and nature of substituents on the aryl ring can modulate the compound's binding profile and functional outcome at the opioid receptor.

Cyclohexanol Nucleus Substitutions and Analgesic Activity

The cyclohexanol nucleus is a key component of Bromadol's structure, and substitutions on this core can impact analgesic activity. The trans conformation and the hydrophobicity of substituents at the carbon atom bearing the hydroxyl group in the cyclohexanol nucleus have been identified as most important for analgesic activity. sciepub.com

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
Bromadol70717544
Morphine5288826
Fentanyl3345
Hydromorphone8261
Naloxone5284609

In vitro Potency of Bromadol

AssayEC50 (nM)95% Confidence Interval (nM)Reference Compound
β-arrestin2 recruitment1.891.23-2.93Hydromorphone
mini-Gi recruitment3.041.48-6.28Hydromorphone

Comparison of Bromadol Analogues

AnalogueStructural ModificationPotency (vs. Bromadol)DurationReference
Chlorinated Analoguep-Bromine replaced by ChlorineSimilarShorter
Cyclohex-3-ene DerivativePhenylethyl moiety replaced by Cyclohex-3-ene10x less potentNot specified
meta-Hydroxyl Derivativep-Bromine replaced by meta-HydroxylAntagonist activityNot specified wikipedia.org

Phenethyl Moiety Modifications and Pharmacological Impact

The phenethyl moiety, located at the 1-position of the cyclohexanol ring in Bromadol, is a key structural feature influencing its pharmacological activity. Research into Bromadol and related 4-amino-4-arylcyclohexanone analogues has involved exploring modifications to this part of the molecule to understand its contribution to analgesic properties. springermedizin.de

Studies have indicated that while Bromadol itself served as a lead compound for further SAR investigations, analogues with modifications to the 4-amino-4-arylcyclohexanone core and its substituents were synthesized. springermedizin.de Although none of these analogues demonstrated analgesic properties superior to Bromadol, an analogue in which the phenethyl moiety was replaced with a cyclohex-3-ene moiety showed similar potency. springermedizin.de This suggests that the specific nature of the substituent at the 1-position significantly impacts the interaction with opioid receptors and subsequent analgesic effect.

Further context from related opioid SAR studies, such as those on fentanyl analogues, also emphasizes the importance of the phenethyl moiety (or equivalent groups) for activity. Modifications or replacements of the ethylphenyl moiety in fentanyl can lead to new synthetic opioids with varying properties. unife.it Similarly, investigations into the N-phenethyl group in other opioid classes, like norhydromorphone (B170126) derivatives, demonstrate that even small changes in this "tail" region of the molecule can profoundly affect activity. nih.gov While direct, detailed data specifically on a wide range of phenethyl modifications of Bromadol are not extensively documented in readily available summaries, the observation that replacing the phenethyl group with a cyclohex-3-ene moiety retained similar potency in an analogue underscores the importance of the size, shape, and electronic properties of this substituent for optimal interaction with the opioid receptor binding site.

Dimethylamino Group Modifications and Receptor Binding

The dimethylamino group, attached to the same carbon as the 4-bromophenyl substituent on the cyclohexanol core of Bromadol, is another critical functional group influencing its interaction with opioid receptors. The presence and nature of this tertiary amine are integral to the molecule's ability to bind with high affinity to the μ-opioid receptor (MOR).

The synthesis of Bromadol involves the introduction of the dimethylamino group via reductive amination of a cyclohexanone (B45756) precursor. This step highlights the deliberate incorporation of this functionality into the structure. Bromadol's high binding affinity for the MOR leads to the activation of downstream signaling pathways associated with analgesia.

While specific systematic studies detailing a wide range of modifications to the dimethylamino group in Bromadol analogues are not comprehensively outlined in the provided information, research on related opioid structures containing a dimethylamino functionality provides relevant insights. For instance, an analogue (AP01) with a dimethylamino group on a cyclohexyl ring demonstrated high affinity for both MOR and kappa-opioid receptor (KOR). researchgate.net This suggests that the basic nitrogen atom and the attached methyl groups play a crucial role in the binding interaction, likely involving interactions with specific residues within the opioid receptor binding pocket. The tertiary amine is typically protonated at physiological pH, existing as a positively charged species that can engage in ionic interactions or hydrogen bonding within the receptor site. Alterations to the size or electronic nature of the substituents on the nitrogen atom would likely impact these interactions and, consequently, the binding affinity and efficacy at opioid receptors.

Computational Approaches in Bromadol SAR Studies

Computational approaches play an increasingly vital role in modern drug discovery and the study of structure-activity relationships, including those of opioid compounds like Bromadol. frontiersin.orgfrontiersin.orgmdpi.com These methods complement experimental studies by providing insights into molecular interactions, predicting activity, and guiding the design of novel analogues. frontiersin.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used in SAR studies. frontiersin.orgmdpi.comnih.gov QSAR models establish mathematical correlations between the structural and physicochemical properties of molecules and their biological activity. frontiersin.orgmdpi.comnih.gov By analyzing a series of compounds with known activities, QSAR can identify which molecular descriptors (e.g., related to polarity, size, electronic effects) are most important for activity and predict the activity of new, untested compounds. frontiersin.orgmdpi.comnih.gov While specific QSAR studies solely focused on Bromadol were not detailed, this approach is broadly applicable to understanding how structural variations in Bromadol analogues would influence their opioid receptor binding and functional activity.

Molecular docking simulations are another powerful computational tool used in SAR analysis. frontiersin.orgnih.gov Docking predicts the preferred binding orientation (pose) and affinity of a ligand within the binding site of a target protein, such as an opioid receptor. frontiersin.orgnih.gov By simulating the interaction between Bromadol or its analogues and the opioid receptor structure, researchers can gain insights into the critical interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) that drive binding. frontiersin.orgnih.gov This information can then be used to rationalize observed SAR data and guide the design of analogues with improved affinity or selectivity. It is common to initially employ computational methods like docking to explore potential binding modes and interactions. ans-biotech.com

Other computational techniques relevant to Bromadol SAR studies include cheminformatics, which involves the analysis of molecular descriptors and fingerprints to understand and predict compound activity, and molecular dynamics simulations, which can provide a more dynamic view of ligand-receptor interactions over time. frontiersin.orgf1000research.com These computational tools collectively aid in understanding the complex relationship between the structure of Bromadol and its analogues and their pharmacological effects at opioid receptors.

Pharmacological Characterization: Receptor Interactions and Functional Efficacy

Opioid Receptor Binding Affinity and Selectivity Profiles of Bromadol

Bromadol demonstrates high affinity for the mu-opioid receptor, which is a key target for potent analgesics. core.ac.uknih.govresearchgate.net Its selectivity profile indicates a preferential binding to the MOR compared to other opioid receptor subtypes.

Mu-Opioid Receptor (MOR) Binding Kinetics and Affinity

Research has shown that Bromadol exhibits high binding affinity for the mu-opioid receptor. One study reported a Ki value of 1.49 nM for MOR binding. springermedizin.de This high affinity suggests a strong interaction between Bromadol and the MOR.

Delta and Kappa Opioid Receptor Interaction Profiles

While Bromadol shows high affinity for the MOR, its interaction with delta (DOR) and kappa (KOR) opioid receptors is considerably lower, indicating selectivity for the mu subtype. One study evaluating the receptor binding affinities of Bromadol and an analogue reported Ki values of 3.24 nM for DOR and >1000 nM for KOR. springermedizin.de This profile suggests that Bromadol's effects are primarily mediated through the MOR, with significantly less activity at DOR and minimal activity at KOR.

In Vitro Functional Assays for Bromadol's Agonism

In vitro studies employing functional assays have characterized Bromadol's activity as a potent agonist at the mu-opioid receptor, evaluating its capacity to activate intracellular signaling pathways. core.ac.uknih.govresearchgate.net

G Protein Activation Studies

Bromadol has been shown to be highly efficacious in activating G proteins downstream of the mu-opioid receptor. Studies using mini-Gi recruitment assays have demonstrated that Bromadol has a high efficacy (Emax) that exceeds that of reference compounds like hydromorphone. core.ac.uknih.govresearchgate.net The potency, measured by the effective concentration 50 (EC50), for mini-Gi recruitment was reported as 3.04 nM. core.ac.uknih.govresearchgate.net This indicates that Bromadol is potent in stimulating G protein signaling upon binding to the MOR.

Beta-Arrestin2 Recruitment Assays

In addition to G protein activation, Bromadol also induces the recruitment of beta-arrestin2 to the activated mu-opioid receptor. core.ac.uknih.govresearchgate.net Functional assays monitoring beta-arrestin2 recruitment have shown that Bromadol is highly potent in this pathway as well. The EC50 value for beta-arrestin2 recruitment was reported as 1.89 nM, indicating a strong capacity to engage the beta-arrestin pathway. core.ac.uknih.govresearchgate.net Bromadol's efficacy (Emax) in the beta-arrestin2 assay also exceeded that of hydromorphone. core.ac.uknih.govresearchgate.net

Based on studies evaluating both G protein and beta-arrestin2 recruitment, Bromadol has been noted as having one of the highest efficacies among tested compounds in these bio-assays. core.ac.uknih.govresearchgate.net

Preclinical Assessment of Bromadol's Antinociceptive Properties

Preclinical studies in animal models have investigated the antinociceptive (pain-relieving) properties of Bromadol. Early research in animal models estimated Bromadol to be significantly more potent than morphine in producing analgesia. wikipedia.orgbitchemic.comlookchem.com Later studies, including those using standardized assays like the mouse hot plate assay, suggested an analgesic potency of around 500 times that of morphine and 2.9 times that of fentanyl for the trans-isomer. bitchemic.comlookchem.comspringermedizin.de The antinociceptive effects observed in animal studies were shown to be reversible by naloxone, an opioid receptor antagonist, indicating that these effects are mediated through opioid receptors, primarily the MOR. springermedizin.de

Here is a summary of some of the in vitro functional assay data for Bromadol:

AssayEC50 (nM)Emax (Relative to Hydromorphone)Citation
mini-Gi Recruitment3.04> 2.6-fold core.ac.uknih.govresearchgate.net
Beta-Arrestin2 Recruitment1.89≥ 1.3-fold core.ac.uknih.govresearchgate.net

Investigation of Receptor Biased Agonism for Bromadol

Receptor biased agonism, also known as functional selectivity, describes the ability of a ligand to selectively activate distinct downstream signaling pathways upon binding to a single receptor. At the mu-opioid receptor, the primary signaling cascades involve G protein activation (specifically Gi/o proteins) and β-arrestin recruitment. G protein signaling is traditionally associated with therapeutic effects like analgesia, while β-arrestin recruitment has been implicated in certain adverse effects such as tolerance and respiratory depression. frontiersin.orgnih.govmdpi.com Investigating biased agonism can potentially lead to the development of analgesics with improved side effect profiles. frontiersin.orgmdpi.com

Studies have evaluated the biased agonism of Bromadol by monitoring the recruitment of G protein (via mini-Gi assays) and β-arrestin2 (via β-arrestin2 recruitment assays) upon MOR activation. In a study comparing the in vitro biological activity of a panel of emerging non-fentanyl opioid new psychoactive substances (NPS), including Bromadol, researchers assessed their ability to activate MOR through these two distinct signaling pathways. core.ac.uknih.govresearchgate.net

Based on the information on the recruitment of these two distinct signaling molecules, the evaluation of biased agonism was performed. The study concluded that none of the evaluated opioids, including Bromadol, demonstrated significant biased agonism. core.ac.uknih.govresearchgate.net This suggests that Bromadol activates both the G protein and β-arrestin2 pathways in a relatively balanced manner, similar to other "balanced" agonists like fentanyl and morphine. nih.gov

Comparative Pharmacological Potency of Bromadol with Reference Opioids

Bromadol has been characterized as a potent synthetic opioid with high affinity for the mu-opioid receptor. smolecule.comspringermedizin.de Comparative studies have aimed to quantify its potency relative to established opioid analgesics such as morphine and fentanyl.

Early animal studies conducted in the 1970s initially estimated Bromadol's analgesic potency to be remarkably high, approximately 10,000 times that of morphine. springermedizin.dewikipedia.org However, subsequent studies employing more modern techniques have provided revised estimates for the more pharmacologically active trans-isomer of Bromadol (BDPC). These later studies assigned a value of around 504 times the potency of morphine in preclinical models. springermedizin.dewikipedia.orgnih.gov

In vitro functional assays have also provided insights into Bromadol's potency and efficacy compared to reference opioids. Studies utilizing β-arrestin2 and mini-Gi recruitment assays have shown Bromadol to be among the most potent compounds tested within panels of emerging non-fentanyl opioids. core.ac.uknih.govresearchgate.net For instance, in one study, Bromadol exhibited EC50 values of approximately 1.89 nM for β-arrestin2 recruitment and 3.04 nM for mini-Gi recruitment. core.ac.uknih.gov These values indicate strong agonistic properties.

Furthermore, in the same assays, the EC50 values for Bromadol were reported to be lower than those obtained for fentanyl, specifically 7.6-fold lower for β-arrestin2 recruitment and 10.8-fold lower for mini-Gi recruitment, suggesting higher in vitro potency in these specific assays. core.ac.uk Bromadol has also demonstrated higher maximal efficacy (Emax) in activating MOR compared to many traditional opioids, including hydromorphone, exceeding hydromorphone's efficacy by at least 1.3-fold in the βarr2 assay and over 2.6-fold in the mini-Gi assay. core.ac.uknih.govresearchgate.net

Receptor binding studies corroborate the high affinity of Bromadol for the MOR, with reported Ki values around 1.49 nM, comparable to the binding affinities of morphine and fentanyl at this receptor. smolecule.comspringermedizin.denih.govnih.gov

The following table summarizes some of the comparative potency data:

CompoundIn vivo Potency (vs. Morphine)In vitro Potency (EC50, β-arrestin2 recruitment)In vitro Potency (EC50, mini-Gi recruitment)MOR Binding Affinity (Ki)
Bromadol~504x (trans-isomer) springermedizin.dewikipedia.orgnih.gov~1.89 nM core.ac.uknih.gov~3.04 nM core.ac.uknih.gov~1.49 nM springermedizin.denih.gov
Morphine1xNot specified in sourcesNot specified in sourcesComparable to Bromadol smolecule.comnih.gov
Fentanyl~100x dea.govpnnl.govHigher than Bromadol core.ac.ukHigher than Bromadol core.ac.ukComparable to Bromadol smolecule.comnih.gov
HydromorphoneNot specified in sourcesLower efficacy than Bromadol core.ac.uknih.govresearchgate.netLower efficacy than Bromadol core.ac.uknih.govresearchgate.netNot specified in sources

Note: In vivo potency ratios can vary depending on the animal model and assay used. In vitro EC50 values are assay-specific.

The data consistently indicate that Bromadol is a highly potent mu-opioid receptor agonist, demonstrating significantly greater potency than morphine and, in certain in vitro functional assays, higher potency than fentanyl.

Metabolic Studies and Biotransformation Pathways

In Vitro Metabolic Fate of Bromadol

As of the information available in the searched literature, comprehensive studies specifically investigating the in vitro metabolic fate of Bromadol have not been widely published. While in vitro methods utilizing systems such as human liver microsomes or hepatocytes are commonly employed to determine metabolic stability, identify metabolites, and elucidate enzyme systems involved in drug biotransformation, specific findings for Bromadol using these techniques are not detailed in the provided sources. admescope.commdpi.com

Due to the stated lack of published metabolic studies on Bromadol, the identification of specific putative metabolites formed from its biotransformation has not been reported in the available literature. Research on the metabolism of other novel synthetic opioids has identified various metabolic pathways, including N-dealkylation and hydroxylation, leading to the formation of different metabolites. mdpi.comdimecna.com However, without dedicated studies on Bromadol, the precise structures and characteristics of its potential metabolites remain largely undocumented in published research.

Given the limited published data on Bromadol's metabolism, the specific enzyme systems responsible for its biotransformation have not been definitively identified in the reviewed literature. General opioid metabolism often involves cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, for Phase I reactions, and UGT enzymes, such as UGT2B7, for Phase II conjugation. bioivt.comnih.govmypcnow.org While it is plausible that similar enzymatic pathways could be involved in Bromadol's metabolism, this remains to be confirmed by specific research on the compound.

Identification of Putative Bromadol Metabolites

Prediction of Metabolite Chemical Structures

Without the identification of specific metabolites through experimental studies, the prediction of their chemical structures based on published data is not feasible. Predictive approaches for metabolite structures typically rely on understanding the common metabolic transformations a compound undergoes, often informed by experimental data from in vitro or in vivo studies. The absence of such foundational data for Bromadol precludes the accurate prediction of its metabolite structures at this time based on the available published information.

Analytical Methodologies for Chemical Characterization in Research

Chromatographic Techniques for Bromadol Analysis

Chromatographic techniques are widely used for separating and analyzing components within a sample. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools applied in the analysis of chemical compounds, including synthetic substances.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a key technique for the analysis of chemical compounds, enabling the separation, identification, and quantification of components in a mixture. A specific HPLC quantitative analysis method has been established for the identification and quantification of 2-phenylethanol (B73330), a major impurity found in commercial Bromadol samples. sciepub.com This method is crucial for the quality control of Bromadol. sciepub.com Analysis of a commercial Bromadol sample using this HPLC method revealed 2-phenylethanol as a main impurity, accounting for 9.6% by weight. sciepub.comsciepub.com The impurity 2-phenylethanol was found to have a retention time of 4.375 minutes, while Bromadol had a retention time of 17.392 minutes with a peak area percentage of 95.692% in one analysis. sciepub.com This impurity can originate from the synthesis route of Bromadol. sciepub.com The developed HPLC method can be used to monitor the effectiveness of purification methods, such as heating under vacuum, which successfully removed the 2-phenylethanol impurity. sciepub.com

An example of HPLC analysis data for a commercial Bromadol sample is presented in the table below:

Peak NumberRetention Time (min)Peak Area Percentage (%)Compound
14.379-Main Impurity (2-phenylethanol)
27.312-Impurity
311.395-Impurity
414.972-Impurity
717.39295.692Bromadol

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is an analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a valuable tool for the analysis of volatile and semi-volatile organic compounds. GC-MS can be used for the identification and structural elucidation of synthetic opioids and related substances by analyzing their fragmentation patterns under electron ionization (EI). shimadzu.comd-nb.infonih.gov While specific applications of GC-MS solely for the analysis or structural elucidation of Bromadol were not found in the provided search results, the technique's general utility in the analysis of synthetic opioids suggests its potential applicability for Bromadol characterization, particularly for purity analysis and identification based on its mass spectrum. nih.gov GC-MS offers advantages in terms of retention time precision and the ability to observe many ions reflecting structural differences. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation

LC-MS/MS couples the separation power of liquid chromatography with the sensitivity and structural information provided by tandem mass spectrometry. This technique is widely trusted for the structural elucidation and quantitation of drugs and their metabolites due to its superior sensitivity, selectivity, and efficiency. mdpi.comnih.gov LC-MS/MS can provide molecular weight information through full scan analysis and fragmentation data through product ion scan analysis, which are rich sources of structural information, aiding in the proposal and confirmation of chemical structures. nih.gov It is particularly useful for analyzing complex samples and distinguishing between isomeric structures, which can be challenging with other methods. nih.govnih.gov Although a specific application of LC-MS/MS solely for the structural elucidation of Bromadol was not detailed in the provided search results, the technique's general capabilities make it a powerful tool for confirming the structure of Bromadol and identifying any potential impurities or degradation products, especially when dealing with complex matrices or when high sensitivity is required. mdpi.comnih.govnih.govscielo.br

Spectroscopic and Diffraction Methods

Spectroscopic and diffraction methods provide detailed information about the structure, bonding, and spatial arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique used to determine the structure and purity of organic compounds by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). ¹H-NMR spectroscopy was utilized to confirm the successful removal of the 2-phenylethanol impurity from a Bromadol sample after purification. sciepub.com The ¹H-NMR spectrum of the purified Bromadol sample was observed to be "quite clean," indicating the absence of impurity peaks characteristic of 2-phenylethanol. NMR spectroscopy provides detailed structural information and is invaluable for confirming the identity and assessing the purity of synthesized compounds. shimadzu.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is an experimental technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, crystallographers can determine the precise positions of atoms in three dimensions, including their absolute stereochemistry. wikipedia.org This technique is fundamental in various scientific fields, including chemistry and drug discovery, providing insights into chemical bonds and molecular interactions. wikipedia.orgnih.govnih.gov While X-ray crystallography is a definitive method for determining the absolute stereochemistry of a crystalline compound, a specific application of X-ray crystallography for determining the absolute stereochemistry of Bromadol was not found in the provided search results. However, if crystalline forms of Bromadol are obtained, X-ray crystallography would be the method of choice for unambiguously establishing its three-dimensional structure and absolute configuration. wikipedia.orgnih.govmdpi.com

Advanced Techniques for Isomer and Enantiomer Differentiation

Bromadol (BDPC), a synthetic opioid, presents a notable analytical challenge due to its stereochemical complexity. The molecule contains two stereocenters within its cyclohexanol (B46403) core, specifically at the C1 and C4 positions, leading to the existence of cis and trans diastereomers. Each diastereomer can further exist as a pair of enantiomers wikipedia.orgcaymanchem.comfda.govaekwien.atlookchem.com. Differentiation and characterization of these stereoisomers are crucial in research, particularly because the biological activity and potency can vary significantly between them; the trans-isomer, for instance, is reported to be considerably more potent than the cis-isomer wikipedia.orgaekwien.atlookchem.combitchemic.comspringermedizin.de.

Advanced analytical methodologies are employed to separate, identify, and quantify the specific isomers and enantiomers of Bromadol in research settings. These techniques primarily involve various forms of chromatography coupled with sensitive detection methods, as well as spectroscopic approaches.

Chiral chromatography is a fundamental technique for separating stereoisomers. Specifically, chiral liquid chromatography-mass spectrometry (LC-MS/MS) has been utilized for isomer separation of Bromadol . This technique leverages stationary phases designed to interact differently with individual stereoisomers, allowing for their chromatographic resolution. One reported application used a Chiralpak IG-3 column for isomer separation in conjunction with LC-MS/MS, employing electrospray ionization in positive mode (ESI+) for detection and quantification (m/z 434.1 → 366.1) .

Chiral high-performance liquid chromatography (HPLC) is another powerful method for assessing the enantiomeric purity of Bromadol. Research has demonstrated the use of a chiral HPLC column, specifically one packed with cellulose (B213188) tris(3,5-dimethylphenylcarbamate), to achieve enantiomeric excess greater than 99.5% . This highlights the capability of chiral stationary phases to effectively separate the enantiomers of Bromadol.

While gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of various compounds, including some opioids, it may present challenges for the analysis of less volatile or thermolabile substances without prior derivatization ojp.govmdpi.com. However, GC-MS has been used for the analytical confirmation of Bromadol aekwien.at. For compounds like Bromadol that may benefit from milder conditions or require specific stationary phases for stereochemical separation, LC-based methods, including LC-MS/MS and LC-TOF-MS, are often preferred due to their sensitivity and ability to handle a wider range of compounds ojp.govricardinis.pt.

High-resolution mass spectrometry techniques, such as liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS), provide exact mass information which is valuable for the identification and characterization of Bromadol and its potential isomers or related impurities ojp.gov. The exact mass for Bromadol (C₂₂H₂₈BrNO) is reported as 401.13543 lookchem.comojp.gov. Chromatographic conditions for LC-TOF-MS analysis of Bromadol have been reported, utilizing a C18 column and a gradient elution with mobile phases containing formic acid and ammonium (B1175870) formate (B1220265) in water and methanol (B129727) ojp.gov.

Table 6.3.1: Reported LC-TOF-MS Chromatographic Conditions for Bromadol Analysis ojp.gov

ParameterDetail
ColumnZorbax Eclipse Plus C18 Rapid Resolution HT (3.0x100mm, 1.8µm)
Column Temperature55°C
Flow Rate0.7 mL/min
Mobile Phase A0.05% formic acid in 5 mM ammonium formate in water
Mobile Phase B0.05% formic acid in methanol
Run Time8.50 minutes
Detection TechniqueTime-of-Flight Mass Spectrometry (TOF-MS) with Electrospray Ionization

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are essential for confirming the structure and purity of synthesized or isolated Bromadol isomers aekwien.atsciepub.comnih.gov. Both ¹H and ¹³C NMR spectroscopy are used, with chemical shifts typically referenced to residual solvent peaks nih.gov. Raman spectroscopy has also been employed for the analytical confirmation of Bromadol aekwien.at. These spectroscopic techniques provide complementary information to chromatographic methods, allowing for comprehensive chemical characterization and verification of the distinct structural and stereochemical features of Bromadol isomers.

The ability to differentiate and analyze the specific isomers and enantiomers of Bromadol using these advanced techniques is critical for accurate research findings, particularly when investigating the relationship between stereochemistry and biological activity.

Advanced Research Directions and Future Perspectives in Bromadol Studies

Exploration of Novel Bromadol Analogues for Distinct Pharmacological Profiles

Research into Bromadol has included the exploration of novel analogues to investigate structure-activity relationships and potentially identify compounds with distinct pharmacological profiles. Early work by the Upjohn team, who originally developed Bromadol, involved the synthesis of a series of 4-amino-4-arylcyclohexanone analogues and their derivatives. springermedizin.de These studies aimed to understand how structural modifications influenced analgesic properties. springermedizin.de

While none of the early analogues showed greater analgesic potency than Bromadol itself, a trans-chlorinated analogue and an analogue where the phenethyl moiety was replaced with a cyclohex-3-ene moiety demonstrated similar potency. springermedizin.de Another analogue, thiobromadol (B142716) (C8813), was synthesized and characterized, with studies investigating its receptor binding affinities for MOR, delta opioid receptor (DOR), and kappa opioid receptor (KOR). springermedizin.de Thiobromadol showed a Ki of 1.37 nM for MOR, 3.24 nM for DOR, and >1000 nM for KOR, indicating a preference for MOR and DOR over KOR. springermedizin.de

More recent studies evaluating a panel of non-fentanyl opioid new psychoactive substances (NPS) have included Bromadol among other emerging MOR agonists like brorphine (B13428778) and isotonitazene. core.ac.uknih.gov These studies utilize in vitro bio-assays to characterize the activity profiles, including potency (EC50) and efficacy (Emax) at the MOR, monitoring G protein and β-arrestin2 recruitment. core.ac.uknih.gov This research contributes to understanding the diverse pharmacological landscape of emerging synthetic opioids and can inform the design of novel analogues with potentially altered binding or signaling properties. core.ac.uknih.gov

The exploration of novel analogues is driven by the need to understand how subtle structural changes can impact receptor binding, activation, and downstream signaling pathways, potentially leading to compounds with different therapeutic windows or reduced adverse effects, although the primary context here is understanding the properties of emerging substances of abuse.

Investigation of Bromadol's Interaction with Non-Opioid Receptor Systems

Studies on clinically relevant opioids have revealed interactions with various non-opioid targets, such as the nociceptin (B549756) receptor (NOP), sigma-1 receptor (σ1R), and monoamine transporters (NET, SERT, DAT). plos.org These findings suggest that the in vivo effects of opioids may not be solely mediated by their interaction with classical opioid receptors. plos.org

The complexity of opioid action and observed disparities between in vitro MOR activation and in vivo effects for some opioids underscore the need to investigate interactions with non-opioid systems to fully characterize the pharmacological effects of compounds like Bromadol. plos.org

Development of Standardized Analytical Reference Materials for Bromadol Research

The emergence of novel psychoactive substances like Bromadol highlights the critical need for standardized analytical reference materials. bertin-bioreagent.comeuropean-accreditation.orgusp.org Reference materials are essential for the accurate identification, quantification, and toxicological analysis of these compounds in biological samples and seized materials. european-accreditation.orgusp.orgiaea.org

Standardized analytical reference materials for Bromadol, such as those qualified to meet international standards like ISO/IEC 17025 and ISO 17034, are crucial for ensuring the reliability and comparability of research findings across different laboratories. bertin-bioreagent.comcaymanchem.com These materials serve as benchmarks for developing and validating analytical methods, including techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are commonly used for the detection and quantification of synthetic opioids. researchgate.net

The availability of high-quality analytical reference materials for Bromadol supports various research activities, including:

Development and validation of forensic toxicology methods. bertin-bioreagent.com

Pharmacokinetic and metabolism studies.

In vitro pharmacological characterization. core.ac.uknih.gov

Monitoring the prevalence of Bromadol in seized drugs and biological samples by law enforcement and public health agencies. researchgate.netspringermedizin.de

Organizations like the USP (US Pharmacopeia) and other providers offer analytical reference materials for various compounds, including controlled substances, to support research and regulatory needs. usp.org The development and widespread availability of such certified reference materials for Bromadol are vital for advancing research and improving the ability to detect and monitor its presence. bertin-bioreagent.comusp.orgcaymanchem.com

Pre-emptive Research Strategies for Emerging Opioid Analogues

The constantly evolving landscape of new psychoactive substances, including synthetic opioids, necessitates pre-emptive research strategies. researchgate.netnih.gov Given the potential for novel analogues of known potent opioids like Bromadol to emerge, research efforts are focusing on anticipating the appearance of these compounds and rapidly characterizing their properties. researchgate.netnih.gov

Pre-emptive research strategies for emerging opioid analogues may involve:

Horizon scanning of open sources, including scientific literature, patents, and online forums, to identify potential new structures or trends in the illicit drug market. researchgate.netnih.govspringermedizin.de

Predictive modeling using computational approaches to identify likely structural modifications of known potent opioids that could retain or alter activity. mdpi.com

Developing broad-spectrum analytical methods capable of detecting a range of known and predicted opioid structures.

Synthesizing and characterizing potential analogues in anticipation of their appearance.

Establishing collaborations between forensic laboratories, toxicologists, and pharmacologists to facilitate rapid sharing of information and research findings on newly identified compounds. researchgate.netnih.gov

The experience with the rapid emergence of analogues of other synthetic opioids, such as fentanyl and U-47700, underscores the importance of proactive research. researchgate.netspringermedizin.deresearchgate.netmdpi.com By conducting pre-emptive research on potential Bromadol analogues, the scientific community can be better prepared to identify and characterize these substances quickly when they emerge, providing crucial data for risk assessments, public health responses, and legislative efforts. researchgate.netnih.gov

This forward-looking approach aims to reduce the lag time between the appearance of a new compound and the availability of scientific data on its properties and potential harms. researchgate.netnih.gov

Compound NamePubChem CID
Bromadol77239-98-6
ThiobromadolNot readily available in search results
Hydromorphone5284509
Fentanyl3348
Brorphine145090020
Isotonitazene145090019
U-477009940069
Naloxone5284607
Morphine5288826
Oxycodone5284603
Tramadol33746
Buprenorphine64407
Hydrocodone5284569
Oxymorphone5284605
Tapentadol9976751
Duloxetine60839

Q & A

Basic Research Questions

Q. What are the key structural determinants of Bromadol’s µ-opioid receptor (MOR) activity, and how do they influence potency?

  • Methodological Answer : Bromadol’s activity is critically dependent on stereochemistry (trans-isomer vs. cis-isomer) and halogen positioning. The trans-isomer (BDPC) exhibits 500–10,000× higher analgesic potency than morphine in preclinical models due to its superimposable structure with fentanyl . Key structural features include:

  • A 4-aminocyclohexanol core with a para-bromophenyl group enhancing MOR binding.
  • A phenethyl substituent optimizing receptor interaction.
  • Halogenation (bromine) at the aromatic ring, which delays metabolic degradation .
    • Experimental Design : Use chiral chromatography to isolate isomers and compare MOR activation via β-arrestin2 (βarr2) and mini-Gi recruitment assays .

Q. How should researchers safely handle Bromadol given its extreme potency and toxicity risks?

  • Methodological Answer : Due to its potency (EC50 = 1.89 nM in βarr2 assays) and potential lethality at microgram doses, adhere to:

  • Containment : Use fume hoods, gloves, and respirators to avoid transdermal/inhalation exposure.
  • Dilution Protocols : Prepare stock solutions in ethanol (e.g., 40 µg/mL) for precise dosing .
  • Waste Disposal : Decontaminate surfaces with ethanol and UV light to degrade residues .

Q. What in vitro assays are most reliable for evaluating Bromadol’s pharmacological profile?

  • Methodological Answer : Standardize assays to measure both G protein (mini-Gi) and β-arrestin2 recruitment, as Bromadol exhibits high efficacy in both pathways (Emax > 2.6× hydromorphone). Use HEK293 cells expressing human MOR and reference hydromorphone for normalization .

Advanced Research Questions

Q. How can discrepancies in reported analgesic potency (e.g., 500× vs. 10,000× morphine) be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., tail flick vs. hot plate tests) and species differences (mice vs. rats). To harmonize

  • Cross-Validate Models : Replicate studies using intraperitoneal injection in murine hot plate assays (EC50 = 3.04 nM for mini-Gi) .
  • Control for Isomer Purity : Early patents may have used impure trans/cis mixtures, inflating potency claims .
    • Data Analysis : Apply meta-regression to adjust for methodological heterogeneity .

Q. What explains Bromadol’s high in vivo efficacy despite moderate MOR binding affinity?

  • Methodological Answer : Bromadol’s efficacy stems from biased agonism toward G protein pathways (Emax = 10.8× fentanyl in mini-Gi assays) and slow receptor dissociation kinetics. Use kinetic profiling (e.g., TRUPATH biosensors) to quantify signaling bias .
  • Contradiction Note : Kennedy et al. (2018) reported brorphine as G protein-biased, but Bromadol’s lack of bias suggests unique pharmacodynamics .

Q. How can researchers address the lack of clinical pharmacokinetic/toxicokinetic data for Bromadol?

  • Methodological Answer : Use predictive models:

  • In Silico ADME : Predict metabolic pathways (e.g., CYP3A4-mediated oxidation) using tools like ACD/Labs Percepta .
  • Toxicokinetic Surrogates : Cross-reference with structurally similar opioids (e.g., fentanyl) to estimate lethal doses (LD50 ~20 µg/kg in humans) .
    • Ethical Consideration : Prioritize in vitro and animal studies until safe human trials are feasible .

Q. What analytical methods are required to detect Bromadol in biological samples given its stereochemical complexity?

  • Methodological Answer : Employ chiral LC-MS/MS with the following parameters:

  • Column : Chiralpak IG-3 for isomer separation.
  • Ionization : ESI+ mode (m/z 434.1 → 366.1 for quantification).
    • Challenge : Bromadol’s undetectability in standard opioid panels necessitates custom assays .

Contradiction Analysis & Data Gaps

Q. How reliable are user-reported data from online forums (e.g., Bluelight, Reddit) for preclinical risk assessment?

  • Methodological Answer : Forum data (e.g., nausea, withdrawal symptoms) highlight subjective effects but lack controls for dose purity and polydrug use. Mitigate bias by:

  • Triangulating with preclinical toxicity models (e.g., respiratory depression in rodents).
  • Excluding anecdotal reports from quantitative analyses .

Q. Why do in vitro potency rankings (e.g., Bromadol > fentanyl) conflict with some in vivo findings?

  • Methodological Answer : Differences in blood-brain barrier permeability and metabolite activity (e.g., N-demethylation) may reduce in vivo efficacy. Test brain/plasma ratios via microdialysis in rodent models .

Tables for Key Data

Parameter Bromadol Morphine Fentanyl Source
EC50 (βarr2 assay, nM) 1.8922021.3
Analgesic Potency (MOR) 500–10,000×100×
Therapeutic Index (TI) Unknown70300Estimated

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.